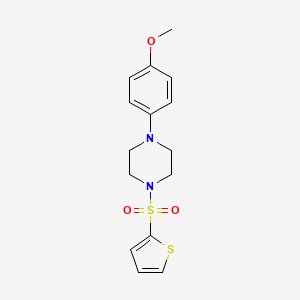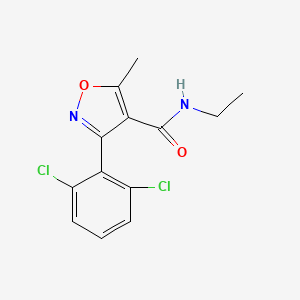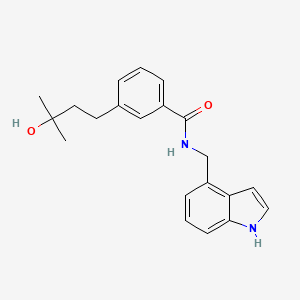
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a part of a broader class of chemicals that exhibit significant biological and pharmacological activities. Research into these compounds focuses on understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties to explore potential applications in various fields, excluding their use as drugs or their dosage and side effects to align with the requested exclusions.
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-arylamides of acetoacetic acid with aromatic aldehydes in the presence of piperidine, which indicates a common method for synthesizing complex cyclohexane and piperidine derivatives (Gein et al., 2007). This method could be applicable to the synthesis of the target compound, utilizing specific reactants that correspond to its unique functional groups.
Molecular Structure Analysis
Molecular structure analysis of similar compounds emphasizes the importance of the arene sulfonyl group and its impact on the activity and selectivity of the compounds. For instance, the presence of the arene sulfonyl group on N4 in piperazine-2-carboxylic acid derived N-formamides has been critical for achieving high enantioselectivity in catalytic reactions (Wang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds include aminomethylation, indicating a pathway for introducing amino groups into the molecular structure, potentially altering its chemical properties significantly (Dotsenko et al., 2012). This reaction could be relevant for modifying or enhancing the biological activity of the compound.
Physical Properties Analysis
While specific details on the physical properties of the exact compound were not found, the synthesis and study of structurally related compounds often include the determination of their melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications.
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity with different chemical groups, stability under physiological conditions, and interaction with biological molecules, are key areas of research. For example, studies on the electrophilic substitution of related compounds provide insights into their reactivity and potential for further chemical modification (Birk & Voss, 1996).
Scientific Research Applications
Synthesis and Antibacterial Activity
N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and related compounds have been explored for their synthesis methodologies and potential applications in medicinal chemistry, particularly for their antibacterial properties. For example, the synthesis of various N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which share a structural similarity with the compound , demonstrates the interest in developing compounds with enhanced antibacterial activities. These efforts include exploring different synthetic routes and evaluating the antimicrobial efficacy of the synthesized compounds (Gein et al., 2007).
Chemical Synthesis Innovations
Research in chemical synthesis often focuses on developing novel methodologies for constructing complex molecules, which can include the creation of compounds like N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. Innovations in this area can lead to more efficient, cost-effective, and environmentally friendly synthetic processes. For instance, the development of new routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines via cyclization of acetylenic sulfones with beta and gamma-chloroamines showcases advances in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmacologically active compounds (Back & Nakajima, 2000).
Enzyme Inhibition Studies
Compounds structurally related to N-(2-hydroxycyclohexyl)-N-methyl-1-(2-thienylsulfonyl)-3-piperidinecarboxamide have been investigated for their potential as enzyme inhibitors, which is a common approach in drug discovery. The study of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, for example, revealed significant anti-acetylcholinesterase activity. This type of research not only contributes to understanding the mechanism of action of potential therapeutic agents but also to the development of new treatments for diseases such as Alzheimer's (Sugimoto et al., 1990).
Antimicrobial and Analgesic Activities
Further studies have expanded on the antimicrobial and analgesic properties of compounds within the same chemical family, highlighting the versatility of these molecules in addressing various therapeutic needs. The synthesis and evaluation of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides for their antimicrobial and analgesic activities exemplify the ongoing research into compounds with multiple potential pharmacological applications (Nosova et al., 2020).
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-18(14-7-2-3-8-15(14)20)17(21)13-6-4-10-19(12-13)25(22,23)16-9-5-11-24-16/h5,9,11,13-15,20H,2-4,6-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVONNRXYJBATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-N-methyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)


![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
